A 410099.1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

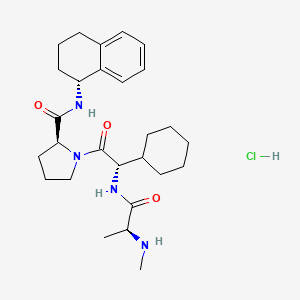

C27H41ClN4O3 |

|---|---|

Molecular Weight |

505.1 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |

InChI Key |

OPCYOBWCDDJCFT-VOSOYEAFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC.Cl |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3CCCC4=CC=CC=C34)NC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A-410099.1 as a Potent XIAP Antagonist: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of A-410099.1, a high-affinity antagonist of the X-linked Inhibitor of Apoptosis Protein (XIAP). We will delve into its molecular interactions, the consequential signaling pathways, and the experimental methodologies used to characterize its function.

Core Mechanism: Disrupting the Inhibition of Apoptosis

A-410099.1 functions as a potent pro-apoptotic agent by directly targeting and antagonizing the X-linked Inhibitor of Apoptosis Protein (XIAP). XIAP is a critical negative regulator of apoptosis, primarily through its direct inhibition of caspases, the key executioner enzymes in the apoptotic cascade.

The primary mechanism of action for A-410099.1 involves its high-affinity binding to the Baculoviral IAP Repeat (BIR) 3 domain of XIAP.[1] This interaction is crucial as the BIR3 domain is responsible for binding to and inhibiting caspase-9, an initiator caspase. By occupying the BIR3 domain, A-410099.1 competitively displaces procaspase-9, thereby liberating it for activation.

Furthermore, the antagonism of XIAP by small molecules can also indirectly lead to the activation of effector caspases, such as caspase-3 and caspase-7, which are normally inhibited by the BIR2 domain of XIAP. While A-410099.1's primary reported affinity is for the BIR3 domain, the disruption of the XIAP-caspase-9 interaction is a key upstream event that triggers the full apoptotic cascade. This leads to the execution of apoptosis in cancer cells, which often overexpress XIAP to evade cell death.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative metrics that define the potency and efficacy of A-410099.1 as a XIAP antagonist.

| Parameter | Value | Target/Cell Line | Description | Reference |

| Binding Affinity (Kd) | 16 nM | XIAP BIR3 domain | Dissociation constant, indicating high-affinity binding to the primary target. | [1] |

| Cellular Efficacy (EC50) | 13 nM | MDA-MB-231 cells | Half maximal effective concentration for inducing cytotoxicity in a breast cancer cell line. | [1] |

| Cellular Efficacy (EC50) - cIAP1 | 4.6 nM | cIAP1 | Half maximal effective concentration in a NanoBRET assay, indicating activity against other IAP family members. | [3] |

| Cellular Efficacy (EC50) - cIAP2 | 9.2 nM | cIAP2 | Half maximal effective concentration in a NanoBRET assay. | [3] |

| Cellular Efficacy (EC50) - XIAP | 15.6 nM | XIAP | Half maximal effective concentration in a NanoBRET assay for XIAP. | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Detailed Experimental Protocols

The characterization of A-410099.1 as a XIAP antagonist relies on a series of well-defined experimental protocols. Below are detailed methodologies for key assays.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of A-410099.1 to XIAP within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. XIAP is expressed as a fusion protein with NanoLuc® luciferase (the BRET donor). A fluorescently labeled tracer that binds to the same site on XIAP as A-410099.1 is added to the cells. When the tracer is bound to the XIAP-NanoLuc® fusion, BRET occurs. The addition of a competing compound like A-410099.1 displaces the tracer, leading to a decrease in the BRET signal.

Protocol:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are then transfected with a plasmid encoding the XIAP-NanoLuc® fusion protein using a suitable transfection reagent.

-

Cell Plating: After 24 hours of expression, cells are harvested and plated into a 96-well white assay plate.

-

Compound Addition: A-410099.1 is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Tracer Addition: The fluorescent tracer is added to all wells at a predetermined optimal concentration.

-

Incubation: The plate is incubated for 2 hours at 37°C in a CO2 incubator to allow for compound and tracer binding to reach equilibrium.

-

Substrate Addition and Reading: The Nano-Glo® substrate is added, and the plate is immediately read on a luminometer capable of measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.

-

Data Analysis: The BRET ratio is calculated, and the data are plotted as a function of the A-410099.1 concentration to determine the EC50 value.

Caspase-3/7 Activity Assay (Colorimetric)

This assay measures the activity of executioner caspases, which are downstream targets of the XIAP-inhibited pathway.

Principle: This assay utilizes a colorimetric substrate, DEVD-pNA (Asp-Glu-Val-Asp p-nitroanilide), which is specifically cleaved by active caspase-3 and caspase-7. The cleavage of the substrate releases p-nitroaniline (pNA), which has a strong absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase activity.

Protocol:

-

Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with various concentrations of A-410099.1 for a specified period (e.g., 24 hours).

-

Cell Lysis: The culture medium is removed, and the cells are lysed using a chilled lysis buffer. The plate is incubated on ice to ensure complete lysis.

-

Lysate Collection: The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the cytosolic proteins is transferred to a new plate.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to normalize the caspase activity.

-

Reaction Setup: A reaction mixture containing a reaction buffer and the DEVD-pNA substrate is prepared.

-

Caspase Reaction: The cell lysate is added to the reaction mixture and incubated at 37°C.

-

Absorbance Reading: The absorbance at 405 nm is measured at multiple time points using a microplate reader.

-

Data Analysis: The caspase activity is calculated based on the change in absorbance over time and normalized to the protein concentration.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Cells are treated with A-410099.1 as described for the caspase activity assay.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: FITC-conjugated Annexin V and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by A-410099.1.

Conclusion

A-410099.1 is a potent and specific antagonist of XIAP that functions by directly binding to the BIR3 domain, thereby preventing the inhibition of caspase-9. This action initiates a caspase cascade, leading to the execution of apoptosis in cancer cells. Its high affinity and cellular efficacy, as determined by a range of biochemical and cell-based assays, underscore its potential as a therapeutic agent for cancers that rely on XIAP for survival. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of XIAP antagonists.

References

A 410099.1's role in the intrinsic and extrinsic apoptosis pathways.

An In-depth Technical Guide on the Role of A-410099.1 in Intrinsic and Extrinsic Apoptosis

This technical guide provides a comprehensive overview of the small molecule A-410099.1 and its critical role in modulating the intrinsic and extrinsic apoptosis pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the complex signaling cascades involved.

Introduction to A-410099.1 and Apoptosis

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and development.[1] It is tightly regulated by two principal signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[2] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell.[3]

The Inhibitor of Apoptosis (IAP) proteins are crucial negative regulators of apoptosis. One of the most potent members of this family is the X-linked inhibitor of apoptosis protein (XIAP), which directly binds to and inhibits key caspases, including caspase-3, -7, and -9.[1][4] A-410099.1 is a high-affinity antagonist of XIAP, positioning it as a pro-apoptotic agent with significant therapeutic potential in oncology.[5]

Mechanism of Action of A-410099.1

A-410099.1 functions by directly targeting and antagonizing the activity of XIAP. XIAP possesses three baculoviral IAP repeat (BIR) domains. The BIR2 domain is responsible for inhibiting the executioner caspases-3 and -7, while the BIR3 domain specifically inhibits the initiator caspase-9 of the intrinsic pathway.[1][4] A-410099.1 exhibits a high binding affinity for the BIR3 domain of XIAP, thereby preventing its interaction with caspase-9.[5] This disruption of the XIAP-caspase-9 complex liberates active caspase-9, a critical step in the intrinsic apoptotic cascade.

Role in the Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytosolic cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which recruits and activates pro-caspase-9.[6] Activated caspase-9 then proceeds to cleave and activate the executioner caspases-3 and -7.

A-410099.1's primary role in the intrinsic pathway is to relieve the XIAP-mediated inhibition of caspase-9.[4] By binding to the BIR3 domain of XIAP, A-410099.1 prevents the sequestration of active caspase-9, allowing the apoptotic signal to propagate downstream. It is important to note that XIAP antagonists like A-410099.1 act downstream of mitochondrial events; they do not induce cytochrome c release but rather amplify the signal initiated by it.[3] In certain cancer cell lines with high XIAP expression and constitutive caspase-9 activation, A-410099.1 can act as a single agent to induce apoptosis.[4][7]

Role in the Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as TNF-related apoptosis-inducing ligand (TRAIL), to their cognate death receptors on the cell surface.[8][9] This ligand-receptor interaction leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates the initiator caspase-8.[10] Active caspase-8 can then directly cleave and activate the executioner caspases-3 and -7.

While XIAP does not directly inhibit caspase-8, it potently inhibits the downstream caspases-3 and -7 through its BIR2 domain.[1][4] A-410099.1 enhances TRAIL-induced apoptosis by antagonizing XIAP, thereby removing the brake on the executioner caspases.[5] This leads to a more robust activation of the downstream apoptotic cascade initiated by the extrinsic pathway. Some evidence suggests that XIAP antagonists can induce the activation of caspases-3 and -7 prior to the activation of the initiator caspases, highlighting their direct impact on the executioner phase of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with A-410099.1 and its analogs.

| Parameter | Value | Target | Reference |

| Binding Affinity (Kd) | 16 nM | XIAP BIR3 domain | [5] |

| In Vitro Cytotoxicity (EC50) | 13 nM | MDA-MB-231 cells | [5] |

| Analog | Parameter | Value | Target | Reference |

| 1396-12 | Lethal Dose (LD50) | < 10 µM | AML patient samples | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pro-apoptotic activity of A-410099.1.

Caspase Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-3/7 activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

A-410099.1

-

Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10% glycerol, with freshly added protease inhibitors)

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of A-410099.1 or a vehicle control for the desired time period.

-

Cell Lysis:

-

For adherent cells, wash with ice-cold PBS and add cell lysis buffer.

-

For suspension cells, pellet the cells by centrifugation and resuspend in cell lysis buffer.

-

Incubate on ice for 20 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.

-

Caspase Assay:

-

In a 96-well black microplate, add a standardized amount of protein from each cell lysate.

-

Add the fluorogenic caspase-3/7 substrate to each well to a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the fluorescence intensity using a fluorometric plate reader. The increase in fluorescence corresponds to the cleavage of the substrate by active caspases.

Western Blotting for Cleaved Caspases

This protocol outlines the detection of cleaved (active) forms of caspases by western blotting.

Materials:

-

Treated cell lysates (prepared as in 4.1)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate equal amounts of protein from each cell lysate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of bands corresponding to the cleaved forms of caspases indicates their activation.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: A-410099.1 in the Extrinsic Apoptosis Pathway.

Caption: A-410099.1 in the Intrinsic Apoptosis Pathway.

References

- 1. Small-molecule XIAP inhibitors derepress downstream effector caspases and induce apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. XIAP Activity Dictates Apaf-1 Dependency for Caspase 9 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. XIAP regulates DNA damage-induced apoptosis downstream of caspase-9 cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule XIAP antagonist restores caspase-9–mediated apoptosis in XIAP-positive diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 410099.1 | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]

- 6. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule XIAP antagonist restores caspase-9 mediated apoptosis in XIAP-positive diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Reactome | Caspase activation via extrinsic apoptotic signalling pathway [reactome.org]

The Binding Affinity of A-410099.1 to IAP Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of A-410099.1, a potent small molecule antagonist of the Inhibitor of Apoptosis (IAP) proteins. A-410099.1 mimics the endogenous IAP antagonist SMAC/Diablo, targeting the Baculoviral IAP Repeat (BIR) domains of IAP proteins and thereby promoting apoptosis in cancer cells. This document summarizes the available quantitative binding data, details relevant experimental methodologies, and visualizes the key signaling pathways affected by this compound.

Quantitative Binding Affinity Data

A-410099.1 exhibits high-affinity binding to several members of the IAP family, most notably XIAP, cIAP1, and cIAP2. The following table summarizes the key binding affinity and functional data reported for A-410099.1 and its functionalized amine variant.

| IAP Protein | Binding Domain | Ligand | Assay Type | Affinity Metric (Value) |

| XIAP | BIR3 | A-410099.1 | Not Specified | Kd = 16 nM |

| XIAP | Full-Length | A-410099.1, amine | NanoBRET | EC50 = 15.6 nM[1] |

| cIAP1 | Full-Length | A-410099.1, amine | NanoBRET | EC50 = 4.6 nM[1] |

| cIAP2 | Full-Length | A-410099.1, amine | NanoBRET | EC50 = 9.2 nM[1] |

Experimental Protocols

The determination of the binding affinity of A-410099.1 to IAP proteins can be achieved through various biophysical and cell-based assays. Below are detailed methodologies for two commonly employed techniques: Fluorescence Polarization and NanoBRET assays.

Fluorescence Polarization (FP) Competition Assay

This assay measures the disruption of the interaction between a fluorescently labeled SMAC-derived peptide and the BIR domain of an IAP protein by a competing ligand, such as A-410099.1.

Materials:

-

Purified recombinant IAP protein (e.g., XIAP-BIR3, cIAP1, cIAP2)

-

Fluorescently labeled SMAC-derived peptide (e.g., with FITC or TAMRA)

-

A-410099.1

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Black, low-volume 384-well microplates

-

Microplate reader capable of fluorescence polarization measurements

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the IAP protein in assay buffer.

-

Prepare a stock solution of the fluorescently labeled SMAC peptide in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

-

Prepare a serial dilution of A-410099.1 in assay buffer.

-

-

Assay Setup:

-

Add a fixed concentration of the IAP protein and the fluorescently labeled SMAC peptide to each well of the microplate. The concentrations should be optimized to achieve a stable and significant polarization signal.

-

Add varying concentrations of A-410099.1 to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the A-410099.1 concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent peptide.

-

NanoBRET™ Protein-Protein Interaction Assay

This live-cell assay measures the interaction between an IAP protein and a SMAC-derived peptide, and the ability of A-410099.1 to disrupt this interaction.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vectors for NanoLuc®-IAP fusion protein (donor) and HaloTag®-SMAC peptide fusion protein (acceptor)

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand (acceptor substrate)

-

NanoBRET™ Nano-Glo® Substrate (donor substrate)

-

A-410099.1

-

White, 96-well assay plates

-

Luminometer capable of measuring dual-filtered luminescence

Procedure:

-

Cell Transfection:

-

Co-transfect mammalian cells with the NanoLuc®-IAP and HaloTag®-SMAC expression vectors.

-

-

Cell Seeding:

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of A-410099.1.

-

Add the diluted compound to the cells and incubate for a defined period (e.g., 2 hours).

-

-

Acceptor Labeling:

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

-

Luminescence Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

The IC50 value is determined by plotting the NanoBRET™ ratio against the logarithm of the A-410099.1 concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of A-410099.1.

Caption: Mechanism of A-410099.1-induced apoptosis.

Caption: Fluorescence Polarization assay workflow.

Caption: A-410099.1 effect on non-canonical NF-kB signaling.

Caption: Enhancement of TRAIL-induced apoptosis by A-410099.1.

References

A-410099.1 Hydrochloride: An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activity of A-410099.1 hydrochloride, a potent antagonist of the X-linked inhibitor of apoptosis protein (XIAP).

Chemical Structure and Properties

A-410099.1 hydrochloride is a synthetic small molecule designed to mimic the N-terminal tetrapeptide of the endogenous XIAP inhibitor, Smac/DIABLO. Its chemical name is N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride.[1] The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

Table 1: Physicochemical Properties of A-410099.1 Hydrochloride

| Property | Value |

| Molecular Formula | C27H40N4O3.HCl |

| Molecular Weight | 505.09 g/mol [1] |

| Purity | ≥98% (HPLC)[1] |

| CAS Number | 762274-58-8[1] |

| Solubility | Water (up to 100 mM), DMSO (up to 100 mM)[1] |

| Storage | Store at -20°C[1] |

Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway

A-410099.1 hydrochloride functions as a high-affinity antagonist of the BIR3 (Baculoviral IAP Repeat) domain of XIAP.[1] XIAP is a critical negative regulator of apoptosis, primarily by directly binding to and inhibiting the activity of initiator caspase-9 and effector caspases-3 and -7.

The mechanism of action of A-410099.1 hydrochloride involves its competitive binding to the BIR3 domain of XIAP, thereby preventing the binding and inhibition of pro-caspase-9. This frees pro-caspase-9 to be activated within the apoptosome, a multi-protein complex formed in response to intrinsic apoptotic signals. Activated caspase-9 then initiates a caspase cascade, leading to the activation of effector caspases-3 and -7. These effector caspases are responsible for the cleavage of numerous cellular substrates, ultimately resulting in the orchestrated dismantling of the cell known as apoptosis.

Biological Activity and Efficacy

A-410099.1 hydrochloride exhibits potent biological activity both in vitro and in vivo. It demonstrates high-affinity binding to the XIAP BIR3 domain and induces cytotoxicity in a variety of cancer cell lines.

Table 2: Biological Activity of A-410099.1 Hydrochloride

| Parameter | Value | Cell Line/System |

| Binding Affinity (Kd) for XIAP BIR3 | 16 nM | Biochemical Assay |

| Cytotoxicity (EC50) | 13 nM | MDA-MB-231 (Breast Cancer) |

Data sourced from Tocris Bioscience.[1]

Furthermore, A-410099.1 hydrochloride has been shown to enhance apoptosis induced by other agents, such as TRAIL (TNF-related apoptosis-inducing ligand), in chronic lymphocytic leukemia (CLL) cells.[1] This suggests its potential for use in combination therapies. The compound has also demonstrated antitumor activity in a mouse breast cancer xenograft model.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of A-410099.1 hydrochloride and other XIAP antagonists.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of A-410099.1 hydrochloride to the XIAP BIR3 domain.

Methodology:

-

Reagents and Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Recombinant XIAP BIR3 domain protein.

-

A fluorescently labeled peptide corresponding to the N-terminus of Smac (e.g., with 5-FAM).

-

A-410099.1 hydrochloride serially diluted in assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well black plate, add the XIAP BIR3 protein, the fluorescent probe, and varying concentrations of A-410099.1 hydrochloride.

-

Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The dissociation constant (Kd) can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.[2][3]

-

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Methodology:

-

Cell Preparation and Treatment:

-

Seed cells (e.g., MDA-MB-231) in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of A-410099.1 hydrochloride for a predetermined time (e.g., 24 hours). Include appropriate vehicle controls.

-

-

Assay Protocol:

-

Data Measurement:

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

References

- 1. A 410099.1 | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]

- 2. ascentagepharma.com [ascentagepharma.com]

- 3. Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. ulab360.com [ulab360.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]

A-410099.1: A Potent XIAP Antagonist for Cancer Therapy

A Technical Whitepaper on the Discovery and Initial Characterization

Abstract

A-410099.1 is a potent, cell-permeable small molecule antagonist of the X-linked inhibitor of apoptosis protein (XIAP). This document provides a comprehensive technical overview of the discovery and initial characterization of A-410099.1, a promising candidate for cancer therapy. It details the compound's mechanism of action, binding affinity, in vitro cytotoxicity, and in vivo antitumor activity. This guide is intended to provide researchers and drug development professionals with the core knowledge required to understand and potentially utilize A-410099.1 in preclinical and clinical research. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The inhibitor of apoptosis (IAP) proteins are a family of endogenous regulators of programmed cell death, or apoptosis. One of the most potent members of this family is the X-linked inhibitor of apoptosis protein (XIAP). XIAP exerts its anti-apoptotic effects by directly binding to and inhibiting caspases, the key effector enzymes of apoptosis. Specifically, the BIR3 domain of XIAP inhibits caspase-9, while the BIR2 domain and the preceding linker region inhibit caspase-3 and caspase-7.[1][2] Overexpression of XIAP has been observed in numerous cancer types, where it contributes to tumor cell survival, resistance to therapy, and disease progression.[3] This makes XIAP an attractive target for the development of novel anticancer agents.

A-410099.1 was discovered through a structure-based drug design approach aimed at identifying small molecules that mimic the binding of the endogenous IAP antagonist, Smac/DIABLO, to the BIR3 domain of XIAP.[4] This document outlines the initial preclinical characterization of A-410099.1, demonstrating its potential as a therapeutic agent.

Mechanism of Action

A-410099.1 functions as a Smac mimetic, binding with high affinity to the BIR3 domain of XIAP. This binding event competitively displaces caspase-9 from XIAP, thereby liberating its enzymatic activity and allowing the apoptotic cascade to proceed. The restoration of caspase-9 activity leads to the activation of downstream effector caspases, such as caspase-3 and -7, ultimately resulting in the execution of apoptosis.[5][6]

XIAP-Mediated Apoptosis Signaling Pathway

The following diagram illustrates the central role of XIAP in the inhibition of apoptosis and the mechanism by which A-410099.1 antagonizes this function.

Caption: XIAP-mediated apoptosis pathway and A-410099.1 mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of A-410099.1.

Table 1: Binding Affinity of A-410099.1 to IAP Proteins

| Target Protein | Binding Domain | Kd (nM) |

| XIAP | BIR3 | 16 |

Data derived from fluorescence polarization assays.

Table 2: In Vitro Cytotoxicity of A-410099.1

| Cell Line | Cancer Type | EC50 (nM) |

| MDA-MB-231 | Breast Cancer | 13 |

EC50 values were determined after 72 hours of continuous exposure.

Experimental Protocols

This section provides detailed methodologies for the key experiments performed in the initial characterization of A-410099.1.

Fluorescence Polarization (FP) Binding Assay

This assay was used to determine the binding affinity of A-410099.1 for the BIR3 domain of XIAP.

Objective: To quantify the dissociation constant (Kd) of A-410099.1 for the XIAP BIR3 domain.

Materials:

-

Recombinant human XIAP BIR3 domain protein

-

Fluorescein-labeled Smac peptide probe (e.g., FAM-AVPI)

-

A-410099.1

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Black, low-volume 384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of A-410099.1 in the assay buffer.

-

In a 384-well plate, add a constant concentration of the XIAP BIR3 protein and the fluorescein-labeled Smac peptide probe to each well.

-

Add the serially diluted A-410099.1 or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for fluorescein.

-

The data is analyzed by fitting the change in fluorescence polarization as a function of the A-410099.1 concentration to a competitive binding equation to determine the IC50 value.

-

The Kd is calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Viability (Cytotoxicity) Assay

This assay was performed to evaluate the cytotoxic effects of A-410099.1 on cancer cell lines.

Objective: To determine the half-maximal effective concentration (EC50) of A-410099.1 in the MDA-MB-231 breast cancer cell line.

Materials:

-

MDA-MB-231 human breast adenocarcinoma cell line

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

A-410099.1

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays)

-

White or clear 96-well cell culture plates

-

Multimode plate reader (for luminescence, absorbance, or fluorescence)

Procedure:

-

Seed MDA-MB-231 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of A-410099.1 in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of A-410099.1 or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

The data is normalized to the vehicle-treated control cells, and the EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Mouse Breast Cancer Xenograft Model

This in vivo study was conducted to assess the antitumor activity of A-410099.1.

Objective: To evaluate the efficacy of A-410099.1 in inhibiting tumor growth in a mouse xenograft model of human breast cancer.

Materials:

-

Female immunodeficient mice (e.g., athymic nude or SCID)

-

MDA-MB-231 cells

-

Matrigel

-

A-410099.1 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

MDA-MB-231 cells are harvested and resuspended in a mixture of sterile PBS and Matrigel.

-

The cell suspension is subcutaneously injected into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

A-410099.1 is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Body weight and general health of the mice are monitored throughout the study.

-

The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

The antitumor efficacy is determined by comparing the tumor growth inhibition in the A-410099.1-treated group to the vehicle-treated group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the initial characterization of a novel XIAP antagonist like A-410099.1.

Caption: General workflow for XIAP antagonist characterization.

Conclusion

A-410099.1 is a potent and specific antagonist of XIAP that demonstrates significant antitumor activity in preclinical models. Its ability to induce apoptosis in cancer cells by targeting a key survival pathway highlights its potential as a valuable therapeutic agent. The data presented in this whitepaper provide a strong rationale for the further development of A-410099.1 and other XIAP antagonists for the treatment of various cancers. The detailed experimental protocols provided herein should serve as a useful resource for researchers in the field of apoptosis and cancer drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. XIAP inhibits caspase‐3 and ‐7 using two binding sites: evolutionarily conserved mechanism of IAPs | The EMBO Journal [link.springer.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for binding of Smac/DIABLO to the XIAP BIR3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The BIR3 Domain of XIAP: A Critical Regulator of Apoptosis and a Target for Therapeutic Intervention

An In-depth Technical Guide on the Function of the XIAP BIR3 Domain and its Interaction with the Small Molecule Antagonist A-410099.1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Baculoviral IAP Repeat (BIR) 3 domain of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of the intrinsic apoptosis pathway. We will delve into the molecular mechanisms by which the BIR3 domain exerts its anti-apoptotic function, primarily through the inhibition of caspase-9. Furthermore, this guide will explore the interaction of the BIR3 domain with the synthetic small molecule antagonist, A-410099.1, a potent Smac/DIABLO mimetic with therapeutic potential. Detailed experimental protocols for studying this interaction and its downstream cellular effects are provided, along with a compilation of quantitative data to facilitate comparative analysis.

The XIAP BIR3 Domain: A Gatekeeper of Apoptosis

The X-linked inhibitor of apoptosis protein (XIAP) is the most potent endogenous inhibitor of apoptosis, a programmed cell death process crucial for tissue homeostasis.[1][2] Its ability to block apoptosis is primarily mediated by its three BIR domains (BIR1, BIR2, and BIR3).[3] The BIR3 domain is of particular interest as it is the exclusive inhibitor of the initiator caspase, caspase-9.[4][5]

Mechanism of Caspase-9 Inhibition

Upon receiving an apoptotic stimulus, a multi-protein complex known as the apoptosome is formed, which leads to the activation of pro-caspase-9. Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3 and -7, and ultimately, cell death.

The XIAP BIR3 domain directly interferes with this process by binding to the N-terminal tetrapeptide motif of the small subunit of active caspase-9.[6] This binding event sequesters caspase-9 in a monomeric, inactive state, preventing its dimerization and subsequent catalytic activity.[7] This inhibitory action effectively halts the apoptotic signaling cascade at a critical initiation point.

The Role of Smac/DIABLO

Under normal physiological conditions, the inhibitory function of XIAP is tightly regulated. In response to apoptotic signals, the mitochondrial protein Smac (Second Mitochondria-derived Activator of Caspases)/DIABLO (Direct IAP-Binding protein with low pI) is released into the cytoplasm.[5] Smac/DIABLO functions as a natural antagonist of XIAP.[5] The N-terminus of mature Smac/DIABLO contains a conserved IAP-binding motif (IBM), typically AVPI (Alanine-Valine-Proline-Isoleucine), which exhibits a high affinity for the same binding groove on the XIAP BIR3 domain that interacts with caspase-9.[3][6] By competitively binding to the BIR3 domain, Smac/DIABLO displaces caspase-9, thereby liberating it to participate in the apoptotic cascade.[6]

A-410099.1: A Potent Smac/DIABLO Mimetic Targeting the XIAP BIR3 Domain

The critical role of the XIAP BIR3 domain in suppressing apoptosis has made it an attractive target for the development of anti-cancer therapeutics. The strategy revolves around developing small molecules that mimic the action of Smac/DIABLO, known as Smac mimetics, to antagonize XIAP and restore the apoptotic potential of cancer cells.

A-410099.1 is a potent, high-affinity, non-peptidic small molecule antagonist of XIAP.[8] It is designed to mimic the N-terminal AVPI motif of Smac/DIABLO and binds with high affinity to the BIR3 domain of XIAP.[8] This interaction competitively inhibits the binding of caspase-9 to XIAP, leading to the activation of the caspase cascade and induction of apoptosis in cancer cells.[8]

Quantitative Data: Binding Affinities and Cellular Potency

The following tables summarize key quantitative data for the interaction of A-410099.1 and other relevant molecules with the XIAP BIR3 domain, as well as the cellular potency of A-410099.1.

| Compound/Protein | Target | Assay Type | Affinity (Kd/Ki/IC50) | Reference |

| A-410099.1 | XIAP BIR3 | Not Specified | Kd = 16 nM | [8] |

| A-410099.1 amine | cIAP1 | NanoBRET | EC50 = 4.6 nM | |

| A-410099.1 amine | cIAP2 | NanoBRET | EC50 = 9.2 nM | |

| A-410099.1 amine | XIAP | NanoBRET | EC50 = 15.6 nM | |

| SM-406 | XIAP BIR3 | FP | Ki = 66.4 nM | [9] |

| Smac AVPI peptide | XIAP BIR3 | FP | IC50 = 0.4 µM | [9] |

| Cell Line | Assay Type | Potency (EC50/LD50) | Reference |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | EC50 = 13 nM | [8] |

| Various Leukemia Cell Lines | Apoptosis | LD50 < 10 µM | [10] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

XIAP-Mediated Inhibition of Apoptosis and its Reversal

Caption: XIAP BIR3 inhibits apoptosis by sequestering Caspase-9.

TR-FRET Assay Principle for XIAP BIR3-Ligand Interaction

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. kumc.edu [kumc.edu]

- 3. resources.revvity.com [resources.revvity.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. ulab360.com [ulab360.com]

- 7. promega.com [promega.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

A-410099.1: An In-depth Technical Guide on the Induction of Apoptosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-410099.1 is a potent and selective small molecule antagonist of the X-linked inhibitor of apoptosis protein (XIAP). As a Smac/DIABLO mimetic, A-410099.1 targets the BIR3 domain of XIAP with high affinity, disrupting its ability to inhibit caspase-9 and subsequently triggering the intrinsic pathway of apoptosis. This document provides a comprehensive technical overview of the core mechanism by which A-410099.1 induces apoptosis in tumor cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Introduction to A-410099.1 and its Target: XIAP

The Inhibitor of Apoptosis (IAP) proteins are a family of endogenous regulators of apoptosis, often found to be overexpressed in various cancer cells, contributing to therapeutic resistance. XIAP is the most potent member of this family, directly inhibiting the activity of key caspases, including the initiator caspase-9 and the effector caspases-3 and -7.

A-410099.1 is a synthetic, cell-permeable peptidomimetic designed to mimic the N-terminal tetrapeptide (AVPI) of the endogenous pro-apoptotic protein Smac/DIABLO. This allows it to bind to the Baculoviral IAP Repeat (BIR) domains of XIAP, thereby antagonizing its anti-apoptotic function.

Core Mechanism of A-410099.1-Induced Apoptosis

The primary mechanism by which A-410099.1 induces apoptosis is through the derepression of the caspase cascade by targeting XIAP.

Inhibition of XIAP and Activation of Caspase-9

A-410099.1 exhibits a high binding affinity for the BIR3 domain of XIAP, with a dissociation constant (Kd) of 16 nM. The BIR3 domain is crucial for the inhibition of procaspase-9. By binding to this domain, A-410099.1 competitively displaces procaspase-9, preventing its inhibition by XIAP. This allows for the auto-activation of procaspase-9 within the apoptosome, a large protein complex formed in response to intracellular stress signals and the release of cytochrome c from the mitochondria.

Caspase Cascade Amplification

Once activated, caspase-9 proceeds to cleave and activate the downstream effector caspases, primarily caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Role as a Smac Mimetic and Induction of cIAP Degradation

Beyond its direct antagonism of XIAP, A-410099.1, as a Smac mimetic, can also promote the auto-ubiquitination and subsequent proteasomal degradation of cellular IAP1 (cIAP1) and cIAP2. This degradation can lead to the stabilization of NIK (NF-κB-inducing kinase) and the activation of the non-canonical NF-κB pathway. In some cellular contexts, this can result in the production of tumor necrosis factor-alpha (TNFα), which can then act in an autocrine or paracrine manner to induce apoptosis through the extrinsic pathway via caspase-8 activation.

Signaling Pathways

The signaling cascades initiated by A-410099.1 are multifaceted, primarily converging on the activation of the caspase-dependent apoptotic pathway.

Intrinsic Apoptotic Pathway Activation

The core mechanism of A-410099.1 revolves around the intrinsic, or mitochondrial, pathway of apoptosis.

The Core Principles of A-410099.1 in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. A-410099.1 is a high-affinity ligand for the Inhibitor of Apoptosis (IAP) proteins, a family of E3 ubiquitin ligases, and serves as a valuable building block in the development of IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This guide provides an in-depth overview of the basic principles of using A-410099.1 in targeted protein degradation, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Mechanism of Action: A-410099.1 in IAP-based PROTACs

A-410099.1 functions as the IAP-recruiting moiety within a PROTAC. The general mechanism of an A-410099.1-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an IAP E3 ligase (such as cIAP1, cIAP2, or XIAP). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Caption: Signaling pathway of A-410099.1-based PROTACs.

Quantitative Data

The efficacy of A-410099.1 as an IAP ligand and its utility in PROTACs can be quantified through various biophysical and cellular assays.

Table 1: Binding Affinities of A-410099.1 to IAP Proteins

| IAP Protein | Assay Type | Metric | Value (nM) | Reference |

| cIAP1 | NanoBRET | EC50 | 4.6 | [1][2] |

| cIAP2 | NanoBRET | EC50 | 9.2 | [1][2] |

| XIAP | NanoBRET | EC50 | 15.6 | [1][2] |

Table 2: Degradation Potency of an Exemplary A-410099.1-based PROTAC Targeting BTK

The following data is derived from studies on a reversible binding PROTAC (PROTAC 3) targeting Bruton's Tyrosine Kinase (BTK), which incorporates a derivative of A-410099.1.

| Target Protein | Cell Line | Metric | Value | Treatment Time | Reference |

| BTK | THP-1 | DC50 | ~300 nM | 16 hours | [3] |

| BTK | THP-1 | Dmax | >90% at 1 µM | 16 hours | [3] |

Experimental Protocols

Western Blot for Protein Degradation

This protocol is fundamental for assessing the primary outcome of PROTAC treatment: the degradation of the target protein.

a. Cell Treatment and Lysis:

-

Seed cells (e.g., THP-1) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the A-410099.1-based PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

c. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Caption: Experimental workflow for Western Blot analysis.

In-Cell Ternary Complex Formation Assay (NanoBRET)

This assay measures the PROTAC-induced proximity between the target protein and the E3 ligase in live cells.

-

Construct Preparation: Genetically fuse NanoLuc luciferase to the target protein and HaloTag to the IAP E3 ligase (e.g., cIAP1).

-

Cell Transfection: Co-transfect cells with the NanoLuc-target protein and HaloTag-IAP constructs.

-

Treatment: Add the HaloTag NanoBRET 618 ligand to the cells, followed by the A-410099.1-based PROTAC at various concentrations.

-

Signal Detection: Add the Nano-Glo Live Cell Substrate and measure the donor (460 nm) and acceptor (618 nm) emissions.

-

Data Analysis: Calculate the NanoBRET ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates ternary complex formation.

In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein.

-

Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the recombinant target protein, the IAP E3 ligase, and the A-410099.1-based PROTAC.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin or anti-target protein antibody. An increase in high molecular weight bands corresponding to the ubiquitinated target protein confirms PROTAC activity.

Cell Viability Assay

This assay determines the downstream functional consequence of target protein degradation, such as inhibition of cancer cell proliferation.

-

Cell Seeding: Plate cells in a 96-well plate.

-

Treatment: Treat the cells with a serial dilution of the A-410099.1-based PROTAC for an extended period (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo, which measures ATP levels) to each well.

-

Data Analysis: Measure the signal (e.g., luminescence) and normalize it to the vehicle-treated control to determine the percentage of cell viability. Calculate the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration).

Conclusion

A-410099.1 is a potent and versatile IAP ligand that serves as a valuable component in the design of PROTACs for targeted protein degradation. By facilitating the formation of a ternary complex with IAP E3 ligases, A-410099.1-based PROTACs can effectively induce the ubiquitination and subsequent proteasomal degradation of a wide range of target proteins. The experimental protocols outlined in this guide provide a robust framework for the evaluation and optimization of novel A-410099.1-based degraders, from initial assessment of protein knockdown to the characterization of their downstream cellular effects. The continued exploration of IAP-based degradation mechanisms, enabled by tools like A-410099.1, holds significant promise for the development of new therapeutics.

References

- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for In-Vitro Cytotoxicity Assay of A-410099.1

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-410099.1 is a potent and cell-permeable small molecule antagonist of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a key regulator of apoptosis, or programmed cell death, and is often overexpressed in cancer cells, contributing to therapeutic resistance. By binding to the BIR3 domain of XIAP, A-410099.1 prevents the inhibition of caspases, particularly caspase-9, thereby promoting the apoptotic cascade. This mechanism of action makes A-410099.1 a compound of significant interest for cancer research and drug development.

These application notes provide a detailed protocol for assessing the in-vitro cytotoxicity of A-410099.1 using a colorimetric MTT assay. Additionally, it includes a summary of its cytotoxic activity in various cancer cell lines and a diagram of the XIAP-mediated signaling pathway.

Data Presentation

The cytotoxic activity of A-410099.1 is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a biological process or response by 50%. The following table summarizes the reported cytotoxic activity of A-410099.1 and a functionally related amine derivative in different contexts.

| Compound | Cell Line/Protein | Assay Type | EC50/IC50 (nM) | Reference |

| A-410099.1 | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | 13 | [1][2] |

| A-410099.1, amine | cIAP1 protein | NanoBRET Assay | 4.6 | [3] |

| A-410099.1, amine | cIAP2 protein | NanoBRET Assay | 9.2 | [3] |

| A-410099.1, amine | XIAP protein | NanoBRET Assay | 15.6 | [3] |

Signaling Pathway

A-410099.1 exerts its pro-apoptotic effect by targeting the XIAP protein, a central node in the intrinsic apoptosis pathway. The diagram below illustrates the mechanism of action of A-410099.1 in the context of XIAP-mediated apoptosis regulation.

References

Application Notes and Protocols for the Synthesis of an IAP-Based BRD4 PROTAC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and characterization of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4). This protocol utilizes a functionalized Inhibitor of Apoptosis (IAP) E3 ligase ligand, A 410099.1 amide-PEG3-amine, and the BRD4 inhibitor (+)-JQ1 carboxylic acid.

Introduction

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This document outlines the synthesis of a BRD4-targeting PROTAC. BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins and a key regulator of oncogenes such as c-MYC, making it a prime target in cancer therapy. The synthesised PROTAC will recruit the IAP E3 ligase to degrade BRD4.

Signaling Pathway and Mechanism of Action

The synthesized PROTAC brings BRD4 into close proximity with the IAP E3 ubiquitin ligase. IAP, in complex with an E2 ubiquitin-conjugating enzyme, then transfers ubiquitin molecules to lysine residues on the surface of BRD4. The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the degradation of BRD4 and subsequent downregulation of its target genes.

Experimental Protocols

Protocol 1: Synthesis of BRD4-Targeting PROTAC via Amide Coupling

This protocol describes the amide bond formation between the terminal amine of this compound amide-PEG3-amine and the carboxylic acid of (+)-JQ1 carboxylic acid.

Materials:

-

This compound amide-PEG3-amine

-

(+)-JQ1 carboxylic acid

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Reverse-phase HPLC system

-

Lyophilizer

Procedure:

-

To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound amide-PEG3-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a white solid.

Application Notes and Protocols for A-410099.1 in Mouse Breast Cancer Xenograft Models

Disclaimer: Publicly available scientific literature does not contain specific dosage information for the use of A-410099.1 in mouse breast cancer xenograft models. The following application notes and protocols are based on general practices for similar compounds and preclinical cancer studies. The optimal dosage and treatment regimen for A-410099.1 would need to be determined empirically through dose-finding studies.

Introduction

This document provides a generalized protocol for evaluating the efficacy of a compound like A-410099.1 in a mouse breast cancer xenograft model, based on established methodologies.

Mechanism of Action: XIAP Antagonism

A-410099.1 functions by targeting and inhibiting XIAP, a key regulator of apoptosis. XIAP binds to and inactivates caspases, particularly caspase-3, -7, and -9, which are critical executioner enzymes in the apoptotic cascade. By antagonizing XIAP, A-410099.1 liberates caspases from this inhibition, thereby lowering the threshold for apoptosis and allowing cancer cells to undergo programmed cell death.

Caption: A-410099.1 inhibits XIAP, leading to caspase activation and apoptosis.

Experimental Protocol: Breast Cancer Xenograft Study

This protocol outlines a general procedure for establishing and evaluating the efficacy of an investigational compound like A-410099.1 in a subcutaneous breast cancer xenograft model.

Materials and Reagents

-

Breast cancer cell line (e.g., MDA-MB-231, MCF-7, BT-474)[3]

-

Cell culture medium and supplements

-

Matrigel or similar basement membrane matrix

-

Female immunodeficient mice (e.g., NOD-SCID, BALB/c nude), 6-8 weeks old

-

A-410099.1 (formulation to be optimized)

-

Vehicle control

-

Anesthetics

-

Calipers

-

Syringes and needles

Experimental Workflow

Caption: General workflow for a mouse breast cancer xenograft study.

Detailed Steps

-

Cell Culture and Preparation:

-

Culture the selected breast cancer cell line according to standard protocols.

-

Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[4]

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the mammary fat pad of each mouse.[4]

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Grouping:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.

-

-

Drug Administration:

-

Dosage (To be determined): Conduct a dose-finding study to determine the maximum tolerated dose (MTD) and optimal effective dose of A-410099.1.

-

Formulation: Prepare A-410099.1 in a suitable vehicle. The choice of vehicle will depend on the solubility and stability of the compound.

-

Administration: Administer A-410099.1 and the vehicle control to their respective groups. The route of administration (e.g., intraperitoneal, intravenous, oral gavage) and dosing schedule (e.g., daily, twice weekly) should be optimized based on pharmacokinetic studies.[5][6]

-

-

Continued Monitoring:

-

Continue to monitor tumor growth and the general health of the mice (body weight, activity, etc.) throughout the study.

-

-

Endpoint Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

-

At the endpoint, euthanize the mice, and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tissues can be collected for further analysis, such as histopathology, immunohistochemistry (to assess apoptosis markers like cleaved caspase-3), or Western blotting.

-

Data Presentation

Quantitative data from the study should be summarized in a clear and structured format for easy comparison between treatment and control groups.

Table 1: Summary of Experimental Parameters for a Breast Cancer Xenograft Study

| Parameter | Description |

| Cell Line | e.g., MDA-MB-231 (Triple-Negative Breast Cancer) |

| Mouse Strain | e.g., Female NOD-SCID, 6-8 weeks old |

| Implantation Site | Mammary fat pad |

| Number of Cells | 1 x 10^6 cells in 100 µL (1:1 Matrigel) |

| Treatment Groups | 1. Vehicle Control 2. A-410099.1 (Dose TBD) |

| Number of Mice/Group | 8-10 |

| Administration Route | To be determined (e.g., Intraperitoneal) |

| Dosing Schedule | To be determined (e.g., Daily for 21 days) |

| Primary Endpoint | Tumor Growth Inhibition (TGI) |

| Secondary Endpoints | Body weight change, tumor weight at endpoint, biomarker analysis |

Table 2: Example of Efficacy Data Summary

| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | Data | N/A | Data |

| A-410099.1 (Dose X) | Data | Calculated Value | Data |

| A-410099.1 (Dose Y) | Data | Calculated Value | Data |

Conclusion

While specific dosage information for A-410099.1 in mouse breast cancer xenograft models is not currently available in the public domain, its mechanism as a potent XIAP antagonist makes it a compound of interest for cancer research. The protocols and guidelines presented here provide a framework for designing and conducting preclinical studies to evaluate its in vivo efficacy. Rigorous dose-finding and pharmacokinetic studies will be critical first steps in establishing a therapeutic window and optimal treatment regimen for A-410099.1 in this setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A 410099.1, amine | CAS 2374122-37-7 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 3. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]

- 4. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

Application Notes and Protocols for Studying the Antitumor Activity of A-410099.1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the antitumor properties of A-410099.1, a potent and high-affinity X-linked inhibitor of apoptosis (XIAP) antagonist.[1] A-410099.1 has demonstrated cytotoxicity across a range of cancer cell lines and in vivo antitumor activity, making it a promising candidate for cancer therapy.[1] The protocols detailed below are designed to elucidate its mechanism of action and quantify its efficacy in both in vitro and in vivo models.

Introduction to A-410099.1

A-410099.1 functions by targeting the BIR3 domain of XIAP, a key regulator of apoptosis.[1] XIAP is frequently overexpressed in tumor cells, contributing to apoptosis resistance. By inhibiting XIAP, A-410099.1 restores the apoptotic signaling cascade, leading to cancer cell death.[2][3][4][5] Notably, it has been shown to enhance TRAIL-induced apoptosis and is effective in various cancer models, including breast cancer and diffuse large B-cell lymphoma.[1][4][5]

Experimental Design Overview

A multi-faceted approach is recommended to thoroughly characterize the antitumor activity of A-410099.1. This involves a series of in vitro assays to assess its direct effects on cancer cells and subsequent in vivo studies to evaluate its efficacy in a tumor microenvironment.

dot

Caption: High-level experimental workflow for characterizing A-410099.1.

Key Signaling Pathway Modulated by A-410099.1

A-410099.1's primary mechanism of action is the inhibition of XIAP, which in turn derepresses caspases, the key executioners of apoptosis. The diagram below illustrates the central role of XIAP in the apoptosis signaling cascade and how its inhibition by A-410099.1 can lead to tumor cell death.

dot

Caption: A-410099.1 inhibits XIAP, leading to caspase activation and apoptosis.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of A-410099.1 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, Jurkat, SUDHL4)

-

A-410099.1

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare serial dilutions of A-410099.1 in complete medium.

-

Remove the old medium from the wells and add 100 µL of the A-410099.1 dilutions. Include a vehicle control (medium with DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| Concentration of A-410099.1 (nM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

| 0 (Vehicle Control) | 100 | 100 | 100 |

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 500 |

Calculate the IC50 value for each time point.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by A-410099.1.

Materials:

-

Cancer cells treated with A-410099.1 (at IC50 concentration)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with A-410099.1 for the desired time (e.g., 24 hours).

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]

-

Incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.[9]

-

Analyze the cells by flow cytometry within one hour.

Data Presentation:

| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control | |||

| A-410099.1 |

Cell Cycle Analysis

This protocol assesses the effect of A-410099.1 on cell cycle progression.

Materials:

-

Cancer cells treated with A-410099.1

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat cells with A-410099.1 for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[10]

-

Incubate at -20°C for at least 2 hours.[10]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.[11]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.[12]

Data Presentation:

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control | ||||

| A-410099.1 |

Western Blot Analysis

This technique is used to detect changes in the expression levels of key apoptosis-related proteins following treatment with A-410099.1.

Materials:

-

Cancer cells treated with A-410099.1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-XIAP, anti-cleaved Caspase-3, anti-cleaved Caspase-7, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.[13]

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.[13]

Data Presentation:

| Protein | Vehicle Control (Relative Density) | A-410099.1 (Relative Density) | Fold Change |

| XIAP | |||

| Cleaved Caspase-3 | |||

| Cleaved Caspase-7 | |||

| Cleaved PARP | |||

| Bcl-2 | |||

| Bax | |||

| β-actin (Loading Control) | 1.0 | 1.0 | 1.0 |